Methyl 6-phenylpyrimidine-4-carboxylate
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Overview
Description
Methyl 6-phenylpyrimidine-4-carboxylate is a heterocyclic aromatic compound with the molecular formula C12H10N2O2. It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-phenylpyrimidine-4-carboxylate typically involves the reaction of methyl 2,4-dioxo-4-phenylbutanoate with urea. This reaction proceeds through a series of steps, including condensation and cyclization, to form the desired pyrimidine ring . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-phenylpyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated pyrimidines with nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted pyrimidines with various functional groups.
Scientific Research Applications
Methyl 6-phenylpyrimidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl 6-phenylpyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its inhibitory effect on acetylcholinesterase is achieved through binding to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, which can enhance cholinergic transmission . Additionally, the compound may interact with other molecular pathways, such as the NF-kB inflammatory pathway, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
- Methyl 4-phenylpyrimidine-5-carboxylate
- Methyl 2-phenylpyrimidine-4-carboxylate
- Methyl 6-(4-methylphenyl)pyrimidine-4-carboxylate
Comparison: Methyl 6-phenylpyrimidine-4-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different binding affinities to enzymes and receptors, leading to variations in its pharmacological effects .
Properties
Molecular Formula |
C12H10N2O2 |
---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
methyl 6-phenylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)11-7-10(13-8-14-11)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
RIHBEWGMRKBAOH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=NC(=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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